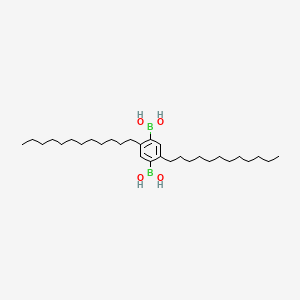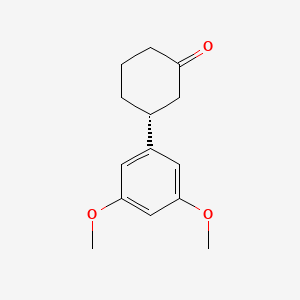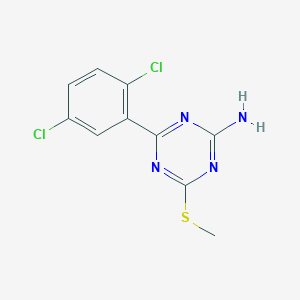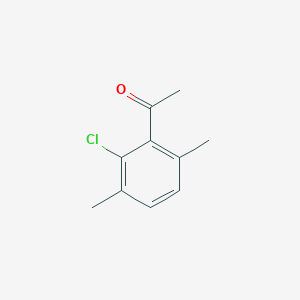
Dimethyl-2,3,5,6-tetraphenyl-terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terphenyl core with dimethyl and diphenyl substitutions, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate typically involves multi-step organic reactions. The final step involves esterification to introduce the dicarboxylate groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals
Wirkmechanismus
The mechanism by which Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.
1,2-Disubstituted-4,5-diphenyl-1H-imidazole: Evaluated for antitumor potential.
Uniqueness
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate stands out due to its unique terphenyl core structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Eigenschaften
Molekularformel |
C34H26O4 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
dimethyl 2,3,5,6-tetraphenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H26O4/c1-37-33(35)31-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)32(34(36)38-2)30(26-21-13-6-14-22-26)28(31)24-17-9-4-10-18-24/h3-22H,1-2H3 |
InChI-Schlüssel |
FUEQNLIKDQHBMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


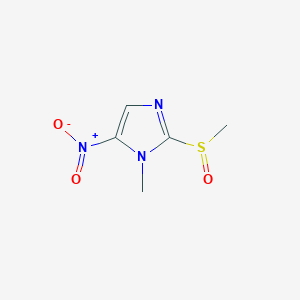


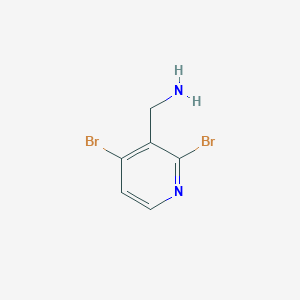
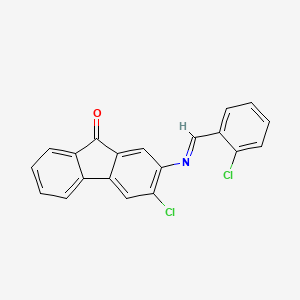

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
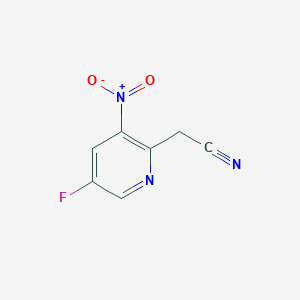
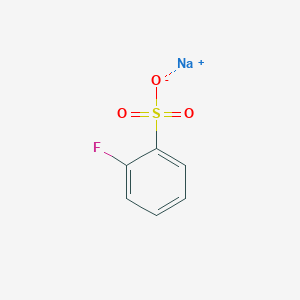
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
